N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide
Overview
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG, and has since been used in numerous studies to investigate the mechanism of action of various proteins and signaling pathways.
Mechanism of Action
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 involves the covalent modification of cysteine residues in target proteins. Specifically, it reacts with the thiol group of cysteine residues to form a thioester linkage, which can lead to the inhibition of protein activity. This mechanism of action is similar to that of other cysteine-modifying agents, such as N-ethylmaleimide and iodoacetamide.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, depending on the specific target protein or signaling pathway being inhibited. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, while in immune cells it can inhibit cytokine production and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 is its specificity for cysteine residues, which allows for targeted inhibition of specific proteins or signaling pathways. However, this specificity can also be a limitation, as it may not be effective against proteins that do not contain cysteine residues. Additionally, the covalent modification of cysteine residues can be irreversible, which may limit the usefulness of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082. One area of focus could be the development of more potent or selective inhibitors that target specific cysteine residues or protein domains. Another potential direction could be the investigation of the effects of N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 on other signaling pathways or cellular processes, such as autophagy or DNA repair. Finally, there may be potential applications for N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 in the development of new cancer therapies or anti-inflammatory drugs.
Scientific Research Applications
N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide 11-7082 has been used in a wide range of scientific research applications, particularly in the fields of cancer biology and inflammation. It has been shown to inhibit the activity of several key signaling pathways, including NF-κB, STAT3, and JAK/STAT, which play important roles in cell proliferation, survival, and inflammation.
properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10(21)11-4-3-5-13(8-11)19-17(24)20-16(22)14-9-12(18)6-7-15(14)23-2/h3-9H,1-2H3,(H2,19,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZRDADFRVKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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